2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the cyano group, leading to various reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Antimicrobial Activity: Oxadiazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific biological target. Generally, oxadiazole derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: Lacks the chlorophenyl and cyano-cyclopropylethyl groups.
2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group and the cyano-cyclopropylethyl group in 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer unique biological activities and properties compared to similar compounds. These structural features may enhance its binding affinity to specific targets or improve its pharmacokinetic properties.
Properties
Molecular Formula |
C16H15ClN4O2S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-16(9-18,11-4-5-11)19-13(22)8-24-15-21-20-14(23-15)10-2-6-12(17)7-3-10/h2-3,6-7,11H,4-5,8H2,1H3,(H,19,22) |
InChI Key |
VIDJMLUPXRWXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.